molecular formula C7H3BrFNS B13449233 4-Bromo-7-fluoro-1,3-benzothiazole

4-Bromo-7-fluoro-1,3-benzothiazole

Cat. No.: B13449233
M. Wt: 232.07 g/mol
InChI Key: IRKRIIKRBXJHPS-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1,3-benzothiazole (CAS: 1227577-16-3) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈BrFNO₃ and a molecular weight of 270.08 g/mol . The benzothiazole core is substituted with bromine at position 4 and fluorine at position 7, conferring distinct electronic and steric properties. Bromine acts as an electron-withdrawing group, while fluorine’s electronegativity enhances the compound’s stability and influences its reactivity. This compound is primarily utilized in pharmaceutical and materials science research as a building block for synthesizing bioactive molecules or optoelectronic materials .

Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

4-bromo-7-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H

InChI Key

IRKRIIKRBXJHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)SC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with appropriate brominated and fluorinated reagents. For instance, the reaction of 2-aminobenzenethiol with 4-bromo-2-fluorobenzaldehyde under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of 4-Bromo-7-fluoro-1,3-benzothiazole typically involves large-scale synthesis using optimized reaction conditions. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce sulfoxides, sulfones, thiols, or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazoles with Halogen and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
4-Bromo-7-fluoro-1,3-benzothiazole C₁₀H₈BrFNO₃ 270.08 Br (C4), F (C7) Pharmaceutical intermediates, optoelectronics
6-Bromo-4-fluoro-1,3-benzothiazol-2-amine C₇H₄BrFN₂S 247.09 Br (C6), F (C4), NH₂ (C2) Enhanced solubility; potential antimicrobial agents
4-Bromo-1,3-benzothiazol-2-amine C₇H₅BrN₂S 229.10 Br (C4), NH₂ (C2) Lower polarity; used in dye synthesis
2-Bromo-7-fluoro-4-methyl-1,3-benzothiazole C₈H₅BrFNS 254.10 Br (C2), F (C7), CH₃ (C4) Increased lipophilicity; agrochemical research
2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole C₁₉H₁₄BrN₂O₃S 435.30 Br (C4 phenyl), OCH₃ (C6) Antitubercular activity (SI >11.8)
Key Observations:
  • Electron-Withdrawing Effects: Bromine and fluorine substituents in 4-Bromo-7-fluoro-1,3-benzothiazole enhance electrophilic substitution reactivity compared to non-halogenated analogues. The absence of fluorine in 4-Bromo-1,3-benzothiazol-2-amine reduces its metabolic stability .
  • Solubility and Bioactivity : The amine group in 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine improves aqueous solubility, making it favorable for drug formulation. In contrast, the methyl group in 2-Bromo-7-fluoro-4-methyl-1,3-benzothiazole increases lipophilicity, enhancing membrane permeability .
  • Biological Activity : The bromophenyl and methoxy groups in 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-1,3-benzothiazole contribute to its antitubercular activity (IC₉₀: 1.724–5.3 µg/mL), demonstrating the impact of extended aromatic systems on pharmacological efficacy .

Thiazole vs. Benzothiazole Derivatives

2-Bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS, MW: 240.12) lacks the fused benzene ring of benzothiazoles, resulting in reduced π-π stacking interactions. Its crystal packing exhibits S···Br contacts (3.54 Å) and a twisted phenyl ring (7.45°), which are less pronounced in benzothiazoles due to their planar structure. This compound is used in synthesizing bioactive thiazole derivatives but shows lower thermal stability compared to benzothiazoles .

Benzothiadiazole Analogues

4,7-Dibromo-2,1,3-benzothiadiazole (CAS: 15155-41-6) shares a similar aromatic system but replaces the thiazole sulfur with a nitrogen atom. The dual bromine substitution increases electron deficiency, making it a superior candidate for organic semiconductors compared to mono-halogenated benzothiazoles .

Biological Activity

4-Bromo-7-fluoro-1,3-benzothiazole is a halogenated benzothiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of 4-Bromo-7-fluoro-1,3-benzothiazole, summarizing key research findings, mechanisms of action, and potential applications.

4-Bromo-7-fluoro-1,3-benzothiazole has distinct chemical properties due to the presence of bromine and fluorine atoms, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, making it a versatile building block in organic synthesis .

The biological activity of 4-Bromo-7-fluoro-1,3-benzothiazole is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for bacterial replication, including DNA gyrase and dihydroorotase .
  • Cytotoxic Effects : Studies indicate that this compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting tubulin polymerization .

Antimicrobial Activity

Research indicates that 4-Bromo-7-fluoro-1,3-benzothiazole exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances its antibacterial activity .

Anticancer Activity

The anticancer potential of 4-Bromo-7-fluoro-1,3-benzothiazole has been evaluated in several studies:

  • Cell Line Studies : The compound displayed potent cytotoxicity against multiple cancer cell lines with IC50 values ranging from 1.94 to 3.46 μM .
  • Animal Models : In xenograft models, the compound showed reduced toxicity compared to standard chemotherapy agents while maintaining efficacy against tumor growth .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzothiazole derivatives linked to pyrazolo[1,5-a]pyrimidine. Among these, compounds with fluorine substitutions exhibited enhanced anticancer activities and were subjected to further biological evaluations .

Data Summary

Activity Type IC50 Value (μM) Target Reference
AntibacterialVaries by strainDNA gyrase
Anticancer (MCF-7)1.94 - 3.46Tubulin polymerization
Anticancer (Xenograft)N/ATumor growth inhibition

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